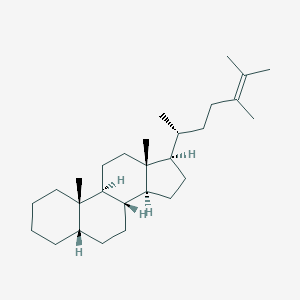

Chlorobenzene-4-d1

概要

説明

Synthesis Analysis

The synthesis of Chlorobenzene-4-d1 and its isotopologues, like chlorobenzene-d5, has been investigated through methods such as resonance-enhanced multiphoton ionization spectroscopy. This approach aids in understanding the changes in vibrational modes due to isotopic substitution and forms the basis for studying its synthesis and properties (Andrejeva et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure of chlorobenzene and its derivatives have been conducted using techniques like electron diffraction and nuclear magnetic resonance (NMR) data analysis. These studies reveal that the ring geometry of chlorobenzene is influenced by the chlorine substituent, causing distortions in bond lengths and angles, which are essential for understanding the structural implications of substituting hydrogen with deuterium (Cradock et al., 1990).

Chemical Reactions and Properties

Chlorobenzenes undergo reductive dechlorination under anaerobic conditions, a property explored in environmental science to understand the microbial transformation and degradation pathways of chlorinated compounds. This chemical reaction aspect is crucial for evaluating the environmental impact and degradation mechanisms of chlorobenzene derivatives (Adrian et al., 2000).

Physical Properties Analysis

The physical properties of chlorobenzene isotopologues, including their vibrational spectra and molecular dynamics, have been studied extensively. These investigations provide insights into the effects of isotopic substitution on the physical characteristics of the molecule, which are pivotal for applications in materials science and chemistry (Udayakumar et al., 2011).

Chemical Properties Analysis

Quantum chemical studies on chlorobenzene derivatives highlight the compound's structure, vibrational frequencies, and electronic properties. Such analyses, including density functional theory (DFT) calculations, offer profound insights into the chemical behavior and potential applications of chlorobenzene-4-d1 in understanding non-linear optical properties and electronic distributions (Arivazhagan & Meenakshi, 2011).

科学的研究の応用

Chlorobenzene is widely used as an organic solvent or chemical intermediate and poses a potential risk to those who handle it. It is excreted mainly as mercapturic acids or glucuronate or sulfate-conjugates of chlorophenols or chlorocatechols when exposed to animals (Yoshida, Sunaga, & Hara, 1986).

Strain CBDB1, a bacterium capable of reductive dechlorination of chlorobenzenes, has been isolated. This demonstrates the potential for bioremediation of environments contaminated with chlorobenzenes (Adrian, Szewzyk, Wecke, & Görisch, 2000).

Bacillus pumilus strain KD131, capable of degrading chlorobenzene, has been isolated, indicating potential applications in the bioremediation of chlorobenzene-contaminated land (Zhang Chao-zheng, 2009).

Ex-situ bioremediation studies have shown that soil contaminated with chlorobenzene can be treated effectively using microbial consortia, with most chlorobenzenes being biodegraded (Guerin, 2008).

Electrochemical dechlorination of chlorobenzene compounds, such as DDT, has been studied at silver cathodes, indicating potential applications in pollutant removal (McGuire & Peters, 2014).

Chlorobenzene can be effectively sampled and quantified in the air using solid phase microextraction-gas chromatography mass spectrometry, which is critical for environmental monitoring (Sakhvidi, Bahrami, & Ghiasvand, 2017).

The oxidation of chlorobenzene with Fenton's reagent has been studied, showing potential for the degradation of chlorobenzene in contaminated environments (Sedlak & Andren, 1991).

Safety And Hazards

将来の方向性

Chlorobenzene pollution in soil and groundwater (CBsPSG) has become a severe problem due to the high toxicity, persistence, and bioaccumulation of chlorobenzenes . Future research in this field may focus on unequal research development, insufficient cooperation, deeply mechanism research, and developing new technologies .

特性

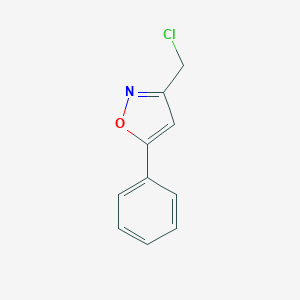

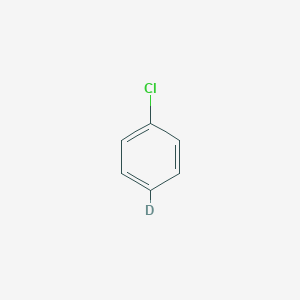

IUPAC Name |

1-chloro-4-deuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPADPHJFYWMZ-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorobenzene-4-d1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。